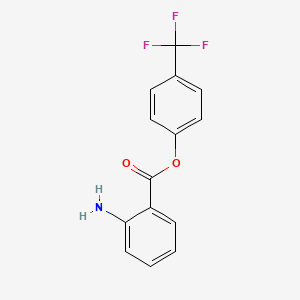
(R)-3-Chloropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Chloropyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a chlorine atom at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from ®-pyrrolidine-3-carboxylic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions to yield ®-3-Chloropyrrolidine.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloropyrrolidine may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-3-Chloropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert ®-3-Chloropyrrolidine to its corresponding amine derivatives.
Substitution: The chlorine atom in ®-3-Chloropyrrolidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of ®-3-Chloropyrrolidine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
®-3-Chloropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3-Chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity.
類似化合物との比較
Pyrrolidine: The parent compound without the chlorine substitution.
3-Chloropyrrolidine: The racemic mixture of the compound.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: ®-3-Chloropyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological and biochemical properties compared to its racemic or achiral counterparts.
特性
CAS番号 |
1072707-24-4 |
|---|---|
分子式 |
C4H8ClN |
分子量 |
105.56 g/mol |
IUPAC名 |
(3R)-3-chloropyrrolidine |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChIキー |
SIMYCJOGGRXQIY-SCSAIBSYSA-N |
異性体SMILES |
C1CNC[C@@H]1Cl |
正規SMILES |
C1CNCC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)

![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)








